1-benzyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
1-benzyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 1-benzyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine involves several steps. One common synthetic route includes the condensation of 4-amino-1-benzylpyrazolo[3,4-d]pyrimidine with 4-(dimethylamino)benzaldehyde under reflux conditions in the presence of a suitable catalyst . The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
1-benzyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-benzyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site .
Comparison with Similar Compounds
Similar compounds to 1-benzyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine include other pyrazolo[3,4-d]pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: A core structure with various substitutions that exhibit different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential CDK2 inhibitory activity.
Thioglycoside derivatives: These compounds have shown significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 .
Properties
IUPAC Name |
1-benzyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7/c1-27(2)18-10-8-16(9-11-18)12-24-26-20-19-13-25-28(21(19)23-15-22-20)14-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,22,23,26)/b24-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNSJOCBQIKGCK-WYMPLXKRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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